molecular formula C9H6ClF3O B1620967 2-methyl-5-(trifluoromethyl)benzoyl Chloride CAS No. 261952-08-3

2-methyl-5-(trifluoromethyl)benzoyl Chloride

Cat. No.: B1620967
CAS No.: 261952-08-3
M. Wt: 222.59 g/mol
InChI Key: MXPJWWPYMSWHBS-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O and a molecular weight of 222.59 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a benzoyl chloride moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-methyl-5-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for approximately 10 hours. After the reaction, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and efficient distillation units to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-5-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate for synthesizing compounds with specific characteristics .

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-3-6(9(11,12)13)4-7(5)8(10)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPJWWPYMSWHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379609
Record name 2-methyl-5-(trifluoromethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-08-3
Record name 2-Methyl-5-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-5-(trifluoromethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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